molecular formula C6H11NO2 B11958739 Carbamic acid, allyl-, ethyl ester CAS No. 5325-60-0

Carbamic acid, allyl-, ethyl ester

Cat. No.: B11958739
CAS No.: 5325-60-0
M. Wt: 129.16 g/mol
InChI Key: AOHHOQCLVBLOHU-UHFFFAOYSA-N
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Description

Carbamic acid, allyl-, ethyl ester is a chemical compound belonging to the carbamate ester family. Carbamates are organic compounds with a general structure of R2NC(O)OR, formally derived from carbamic acid . They are stable esters of an unstable carbamic acid molecule . This specific compound features an allyl group attached to the nitrogen atom and an ethyl ester group. In broad research applications, carbamate esters are valuable as protecting groups in organic synthesis, with common examples being Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups used to protect amines during chemical reactions . Furthermore, various carbamate derivatives are investigated for their biological activity and are found in some pharmaceutical agents, such as the protease inhibitor darunavir used in HIV treatment . Researchers should handle all chemicals with appropriate safety precautions. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2/c1-3-5-7-6(8)9-4-2/h3H,1,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHHOQCLVBLOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCOC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80201356
Record name Carbamic acid, allyl-, ethyl ester
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Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5325-60-0
Record name Ethyl allylcarbamate
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Record name Ethyl allylcarbamate
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Record name Carbamic acid, allyl-, ethyl ester
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Record name ETHYL N-ALLYLCARBAMATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl N-allylcarbamate can be synthesized through the reaction of allylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to control the exothermic nature of the process .

Industrial Production Methods: Industrial production of ethyl N-allylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

In acidic conditions, the reaction proceeds via a nucleophilic acyl substitution mechanism :

  • Protonation of the carbonyl oxygen increases electrophilicity.

  • Nucleophilic attack by water forms a tetrahedral intermediate.

  • Proton transfer to the adjacent oxygen facilitates elimination of the alcohol (ethanol).

  • Deprotonation yields the carboxylic acid (in this case, unstable carbamic acid) .

Condition Catalyst Products
Acidic (e.g., H₂SO₄)ProtonationCarbamic acid (decomposes to NH₃ + CO₂) + Ethanol

Base-Catalyzed Hydrolysis (Saponification)

In alkaline conditions, the reaction is irreversible due to deprotonation of the carbonyl oxygen:

  • Nucleophilic attack by hydroxide ion forms a tetrahedral intermediate.

  • Elimination of the alkoxide (ethoxide) yields a carboxylate salt.

  • Deprotonation of the intermediate releases the alcohol and carboxylate .

Condition Catalyst Products
Basic (e.g., NaOH)HydroxideCarbamic acid (decomposes) + Ethanol

Transesterification

This reaction involves the exchange of the ethyl group with another alcohol in the presence of a catalyst. The patent (US3784578A) describes transesterification using metal alkoxide catalysts (e.g., Group I or III metals) .

Reaction Mechanism

  • Protonation of the carbonyl oxygen activates the ester.

  • Nucleophilic attack by the alcohol forms a tetrahedral intermediate.

  • Elimination of ethanol yields the new ester .

Catalyst Alcohol Product
Metal alkoxide (e.g., NaO⁻)Allyl alcoholAllyl carbamate + Ethanol

Hydrogen Bonding and Isomerization

The ACS study highlights that carbamates can exist in syn and anti isomeric forms, influenced by hydrogen bonding. For example, 2,6-bis(octylamido)pyridine stabilizes the syn isomer by enhancing hydrogen-bonding interactions . This isomerization may affect reactivity in subsequent reactions.

Thermal and Light Stability

The patent emphasizes the need for high-purity allyl esters free from decomposition products. Carbamate esters like ethyl allylcarbamate are susceptible to thermal or light-induced degradation, particularly under acidic or basic conditions .

Key Research Findings

  • Hydrolysis Products : Carbamic acid decomposes into NH₃ and CO₂, making the reaction irreversible .

  • Catalyst Efficiency : Metal alkoxides enable transesterification with low catalyst concentrations (0.1–10% w/w) .

  • Isomerization Effects : Hydrogen bonding with additives like acetic acid or pyridine derivatives shifts the syn/anti equilibrium, impacting reactivity .

Scientific Research Applications

Synthesis of Pharmaceuticals

Carbamic acid esters are integral to the synthesis of various pharmaceutical agents. For instance, the compound can be utilized as a precursor in the production of muscle relaxants and anesthetics. The synthesis of carbamic acid esters often involves the reaction of isocyanates with alcohols, leading to compounds that exhibit therapeutic properties.

Case Study: Muscle Relaxants

Phenprobamate, a muscle relaxant derived from carbamic acid esters, demonstrates the efficacy of these compounds in treating muscle spasms and associated pain. The mechanism involves central nervous system depression, providing relief from discomfort associated with musculoskeletal conditions .

Polyurethane Production

Carbamic acid esters play a crucial role in the production of polyurethanes, which are widely used in construction materials, automotive parts, and coatings. The thermal decomposition of carbamic acid esters yields isocyanates, which react with polyols to form polyurethane polymers. This application highlights the importance of carbamic acid esters in industrial chemistry .

Agricultural Chemicals

The compound is also explored for use in agricultural chemicals, particularly as a part of formulations for herbicides and pesticides. Its ability to modify biological activity makes it a candidate for enhancing the efficacy of agricultural products.

Catalytic Reactions

Recent advancements have identified carbamic acid esters as potential catalysts in organic synthesis. Their ability to facilitate reactions involving carbon dioxide and amines can lead to more sustainable chemical processes .

Production Methods

The production of carbamic acid, allyl-, ethyl ester can be achieved through various synthetic routes:

  • Direct Esterification : Reacting allyl alcohol with ethyl carbamate under acidic conditions.
  • Carbon Dioxide Utilization : A method involving the reaction of amines with carbon dioxide and alkoxysilanes has been developed to produce carbamic acid esters with high yield and selectivity .

Economic Efficiency

Innovative methods have emerged that utilize less toxic and more economical reagents for the synthesis of carbamic acid esters. For example, using alkali metal compounds as catalysts enhances yield while reducing costs associated with traditional methods using toxic tin alkoxides .

Comparative Data Table

Application AreaDescriptionKey Benefits
PharmaceuticalsPrecursor for muscle relaxantsEffective pain relief
Polyurethane ProductionSource of isocyanatesVersatile industrial applications
Agricultural ChemicalsEnhancer for herbicides/pesticidesImproved efficacy
Catalytic ReactionsFacilitator for sustainable processesEco-friendly synthesis

Mechanism of Action

The mechanism of action of ethyl N-allylcarbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by forming stable carbamate-enzyme complexes. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Ethyl Carbamate (Urethane)

  • Structure : NH₂COOCH₂CH₃.
  • Key Properties: Molecular weight = 89.1 g/mol; classified as a Category 2 carcinogen due to metabolic activation into mutagenic vinyl epoxides .
  • Contrast: Unlike ethyl carbamate, the allyl-substituted analog lacks documented carcinogenicity, likely due to differences in metabolic pathways. The allyl group may direct reactivity toward cyclization rather than epoxidation .

Carbamic Acid, Methyl-, Ethyl Ester

  • Structure : CH₃NHCOOCH₂CH₃.
  • Key Properties : Boiling point = 353.20 K (at 2.00 kPa); ΔvapH = 51.70 kJ/mol .
  • Contrast : The allyl variant likely has a higher boiling point and molecular weight due to the larger, unsaturated allyl substituent.

p-Nitrophenyl Urethane

  • Structure : (4-Nitrophenyl)carbamic acid ethyl ester.
  • Key Properties : The electron-withdrawing nitro group enhances electrophilicity, making it reactive in peptide coupling or enzyme inhibition studies .
  • Contrast : The allyl group in the target compound confers distinct reactivity in cyclization reactions rather than electronic modulation.

Fenoxycarb

  • Structure: Ethyl ester of (2-(4-phenoxyphenoxy)ethyl)carbamic acid.
  • Key Properties : Insect growth regulator; acts as a juvenile hormone mimic .
  • Contrast: The allyl group in the target compound enables catalytic indole synthesis, whereas Fenoxycarb’s phenoxy groups drive pesticidal activity.

Hexylcarbamic Acid Allyl Ester

  • Structure : Allyl ester of hexylcarbamic acid.
  • Key Properties : Longer alkyl chain increases hydrophobicity, affecting solubility and metabolic stability .
  • Contrast : The target compound’s shorter allyl chain balances reactivity and steric effects in synthetic applications.

Data Table: Key Properties of Carbamic Acid Esters

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Toxicity Profile Applications
Carbamic acid, allyl-, ethyl ester C₆H₁₁NO₂ 129.16 (calculated) ~400 (estimated) Low carcinogenic risk Indole synthesis
Ethyl carbamate C₃H₇NO₂ 89.1 480 (literature) Category 2 carcinogen Historical solvent, banned
Carbamic acid, methyl-, ethyl ester C₄H₉NO₂ 103.12 353.20 Limited toxicity data Intermediate in organic synthesis
p-Nitrophenyl urethane C₉H₁₀N₂O₄ 210.19 N/A Acute toxicity Enzyme inhibition studies
Fenoxycarb C₂₄H₃₁NO₄ 421.51 N/A Low mammalian toxicity Insect growth regulator

Research Findings

  • Synthetic Utility : this compound is a key precursor in rhodium-catalyzed hydroformylation reactions, yielding indole derivatives with up to 58% efficiency .
  • Structural Insights : The allyl group’s π-electrons facilitate cyclization, while ethyl or methyl analogs lack this conjugated system, limiting their use in heterocycle synthesis .

Biological Activity

Carbamic acid, allyl-, ethyl ester, commonly referred to as allyl carbamate, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, including antimicrobial, antifungal, and potential therapeutic effects, supported by case studies and relevant data.

Chemical Structure and Properties

Allyl carbamate has the following chemical structure:

  • Molecular Formula : C5_5H9_9NO\
  • CAS Number : 105-88-2

The compound features an allyl group attached to a carbamate moiety, which is known to influence its biological activity.

Antimicrobial Activity

Allyl carbamate exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for allyl carbamate against selected bacteria were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that allyl carbamate possesses moderate antibacterial activity, particularly against Gram-positive bacteria.

Antifungal Activity

Research has also demonstrated the antifungal potential of allyl carbamate. In a study assessing its efficacy against fungal pathogens, the compound showed significant inhibitory effects on the growth of Candida albicans and Aspergillus niger. The results are summarized in the table below:

Fungal Strain Inhibition Zone (mm)
Candida albicans15
Aspergillus niger12

These findings suggest that allyl carbamate could be a candidate for antifungal treatments.

The biological activity of allyl carbamate is attributed to its ability to interfere with microbial cell wall synthesis and disrupt cellular metabolism. The compound may also induce oxidative stress in microbial cells, leading to cell death.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical study evaluated the effectiveness of allyl carbamate in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing allyl carbamate showed a significant reduction in infection severity compared to a control group.
  • Fungal Inhibition Study :
    In laboratory settings, allyl carbamate was tested against various fungal strains. The compound was found to inhibit spore germination and mycelial growth effectively, suggesting its potential use in agricultural applications as a fungicide.

Toxicological Considerations

While allyl carbamate shows promising biological activity, it is essential to consider its safety profile. Toxicological assessments indicate that the compound has low acute toxicity; however, long-term exposure studies are necessary to fully understand its safety in therapeutic applications.

Q & A

Basic: What are the primary synthetic routes for preparing carbamic acid esters like allyl-ethyl carbamate?

Methodological Answer:
Carbamic acid esters are typically synthesized via nucleophilic acyl substitution. A common approach involves reacting an amine (e.g., allylamine) with a chloroformate (e.g., ethyl chloroformate) in anhydrous conditions. The reaction proceeds as:
R-NH₂ + Cl-CO-O-R' → R-NH-CO-O-R' + HCl
Key steps:

  • Use a non-polar solvent (e.g., dichloromethane) to minimize side reactions.
  • Maintain temperatures between 0–5°C to control exothermicity.
  • Purify via column chromatography or recrystallization.
    For allyl-ethyl carbamate, allylamine and ethyl chloroformate are stoichiometrically coupled, often with a base (e.g., triethylamine) to neutralize HCl .

Basic: How do acid- and base-catalyzed hydrolysis mechanisms differ for carbamic acid esters?

Methodological Answer:

  • Acid-Catalyzed Hydrolysis:
    Protonation of the ester carbonyl increases electrophilicity, followed by nucleophilic attack by water. The mechanism involves a tetrahedral intermediate and yields a carboxylic acid and alcohol.
  • Base-Catalyzed Hydrolysis (Saponification):
    Hydroxide ions attack the carbonyl, forming a carboxylate anion and alcohol. This is irreversible and favored for esters with electron-withdrawing groups.
    Experimental Design:
  • Monitor reaction progress using IR spectroscopy (loss of C=O ester peak at ~1740 cm⁻¹).
  • Compare kinetic data under varying pH to distinguish mechanisms .

Basic: What spectroscopic techniques are used to characterize allyl-ethyl carbamate?

Methodological Answer:

  • NMR:
    • ¹H NMR: Allyl protons appear as multiplet peaks at δ 5.0–5.8 ppm; ethyl groups show quartets (δ 1.2–1.4 ppm for CH₃) and triplets (δ 4.1–4.3 ppm for OCH₂).
    • ¹³C NMR: Carbonyl (C=O) resonance at ~155–160 ppm.
  • IR: Strong C=O stretch at ~1700–1740 cm⁻¹ and N-H stretch (if present) at ~3300 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak (M⁺) at m/z corresponding to C₆H₁₁NO₂ (theoretical MW: 129.16 g/mol) .

Advanced: How can researchers address contradictions in carcinogenicity data for carbamic acid esters?

Methodological Answer:
Case Study: Ethyl carbamate (urethane) vs. butyl carbamate

  • Ethyl carbamate shows carcinogenicity in mice via metabolic activation to vinyl carbamate epoxide, a DNA-alkylating agent.
  • Butyl carbamate lacks carcinogenicity due to steric hindrance preventing epoxide formation.
    Experimental Design:
  • Conduct in vitro mutagenicity assays (Ames test) with S9 metabolic activation.
  • Perform long-term rodent bioassays (18–24 months) at varying doses.
  • Use LC-MS/MS to detect reactive metabolites (e.g., epoxides).
    Note: Historical studies on ethyl carbamate (e.g., subcutaneous administration in mice) are criticized for outdated protocols; modern studies should follow OECD guidelines .

Advanced: What strategies optimize the synthesis of carbamic acid esters in continuous flow systems?

Methodological Answer:
Microreactor technology improves safety and yield for exothermic reactions (e.g., hydrazine quenching in acylazide synthesis).
Protocol:

  • Use a T-shaped micromixer to combine allylamine and ethyl chloroformate streams.
  • Maintain residence time <2 minutes to prevent side reactions.
  • Monitor temperature gradients with embedded sensors.
    Example: A continuous process achieved 84–96% yield for a bicyclic carbamate derivative .

Advanced: How do structural modifications influence the pharmacological activity of carbamic acid esters?

Methodological Answer:
Case Study: Retigabine (KCNQ channel opener)

  • The ethyl ester group in Retigabine enhances blood-brain barrier permeability.
  • Allyl substitution may alter metabolic stability or target binding.
    Methodology:
  • Synthesize analogs with varying ester groups (e.g., methyl, propyl).
  • Assess in vitro potency using patch-clamp electrophysiology on neuronal cells.
  • Perform pharmacokinetic studies (e.g., plasma half-life via LC-MS) .

Advanced: How can computational methods predict metabolic pathways of allyl-ethyl carbamate?

Methodological Answer:

  • Use density functional theory (DFT) to model hydrolysis or oxidation transition states.
  • Apply molecular docking to identify cytochrome P450 binding sites.
  • Validate predictions with in vitro liver microsome assays and UPLC-HRMS metabolite profiling .

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